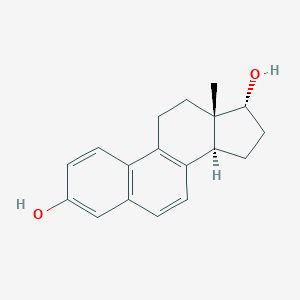

17alpha-Dihydroequilenin

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(13S,14S,17R)-13-methyl-11,12,14,15,16,17-hexahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16-17,19-20H,6-9H2,1H3/t16-,17+,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWZPRVUQHMJFF-KSZLIROESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C(C1CCC2O)C=CC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC3=C([C@@H]1CC[C@H]2O)C=CC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701047939 | |

| Record name | alpha-Dihydroequilenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701047939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6639-99-2 | |

| Record name | α-Dihydroequilenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6639-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Dihydroequilenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006639992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .alpha.-Dihydroequilenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Dihydroequilenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701047939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estra-1,3,5,7,9-pentaene-3,17α-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural Characterization and Stereochemical Considerations of 17alpha Dihydroequilenin

Elucidation of Three-Dimensional Crystal Structure via Diffraction Techniques

The definitive solid-state structure of 17alpha-Dihydroequilenin was determined through advanced diffraction methods. Synchrotron X-ray powder diffraction data, combined with density functional theory (DFT) optimization, provided a high-resolution view of the molecule's crystalline arrangement. mdpi.comosti.gov This dual experimental-theoretical approach was crucial for resolving initial ambiguities related to the correct molecular formula and ensuring the accuracy of the final structural model. mdpi.com

The analysis of diffraction patterns revealed that this compound crystallizes in an orthorhombic system. mdpi.com The specific space group was identified as P2₁2₁2₁, which is a common, non-centrosymmetric space group for chiral molecules. mdpi.commdpi.com The unit cell parameters, which define the dimensions of the basic repeating unit in the crystal lattice, were precisely determined. mdpi.comosti.govresearchgate.net These findings established a definitive crystallographic profile for the compound. mdpi.com

Table 1: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₁₈H₂₂O₂ | mdpi.com |

| Crystal System | Orthorhombic | mdpi.com |

| Space Group | P2₁2₁2₁ (#19) | mdpi.comresearchgate.netnih.gov |

| a | 6.76849(1) Å | mdpi.comosti.gov |

| b | 8.96849(1) Å | mdpi.comosti.gov |

| c | 23.39031(5) Å | mdpi.comosti.gov |

| α, β, γ | 90.0 ° | nih.gov |

| Volume (V) | 1419.915(3) ų | mdpi.comosti.gov |

This interactive table summarizes the key crystallographic parameters determined for this compound.

In the crystalline solid state, molecules of this compound are organized through a network of specific intermolecular forces. mdpi.com The primary interactions are hydrogen bonds formed between the hydroxyl groups of adjacent molecules. mdpi.comresearchgate.net The phenolic hydroxyl group at the C3 position and the alcoholic hydroxyl group at the C17 position both act as donors and acceptors. mdpi.com This reciprocal hydrogen bonding results in the formation of infinite zig-zag chains that propagate along the b-axis of the crystal lattice. mdpi.comosti.gov

Crystallographic Parameters and Space Group Determination

Conformational Analysis and Molecular Dynamics of this compound

Beyond the static crystal structure, understanding the conformational flexibility and dynamics of this compound is essential. This involves both computational modeling and an appreciation of the inherent stereochemistry of its steroidal core.

Computational chemistry provides powerful tools for investigating molecular conformation. The experimental crystal structure of this compound was corroborated and optimized using Density Functional Theory (DFT), confirming the determined solid-state geometry. mdpi.comresearchgate.net

Furthermore, molecular mechanics conformational analysis has been employed to explore the potential energy landscape of the molecule in a vacuum. mdpi.com These simulations revealed that the global minimum energy conformation is more compact than the conformation observed in the crystal. mdpi.com This suggests that the expanded, less-strained conformation found in the solid state is stabilized by the favorable intermolecular interactions, particularly the hydrogen bonding network, present in the crystal lattice. mdpi.com The solid-state conformation is calculated to be approximately 7.4 kcal/mol higher in energy than the theoretical gas-phase global minimum. mdpi.com

The steroid nucleus of this compound is a rigid four-ring system with multiple stereocenters, leading to a distinct three-dimensional shape. The systematic IUPAC name, (9S,13S,14S,17R)-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol, precisely defines this stereochemistry. nih.gov

Biosynthesis and Endogenous Occurrence of 17alpha Dihydroequilenin in Biological Systems

Natural Occurrence in Equine Biological Fluids (e.g., Pregnant Mare Urine)

17alpha-Dihydroequilenin is one of several unique estrogens found in horses. wikipedia.org It is notably present in the urine of pregnant mares. ebi.ac.ukresearchgate.netoup.comcapes.gov.br This biological fluid is the source for commercially produced conjugated estrogen medications, in which this compound is a known constituent, albeit in smaller quantities compared to other estrogens like estrone (B1671321) and equilin (B196234). iiab.megoogle.commedscape.com The composition of these estrogens in pregnant mare urine is a complex mixture. Along with its 17β-isomer, this compound (also known as Δ6,8-17α-Estradiol) is a recognized component of this natural blend. wikipedia.orgiiab.megoogle.com

The relative proportions of these estrogens can vary, but analyses of conjugated estrogen formulations provide an insight into their typical composition.

Proposed Biosynthetic Pathways Leading to this compound

The biosynthesis of this compound is intrinsically linked to that of its parent compound, equilenin (B1671562). The pathways leading to these ring B-aromatic estrogens in the horse are distinct from the well-established steroidogenic pathways found in humans and most other species. oup.comnih.gov

In most mammals, steroid hormones, including estrogens like estradiol (B170435), are synthesized from cholesterol via a series of enzymatic reactions known as the classical steroidogenic pathway. researchgate.net However, research into equine estrogen production has revealed the existence of an alternative pathway for the biosynthesis of ring B-unsaturated estrogens, such as equilin and equilenin. oup.com This pathway is believed to be independent of cholesterol as an obligatory intermediate. researchgate.netnih.govherbex.tn

Evidence suggests that while classical estrogens (estrone, estradiol) in the mare are produced via the conventional cholesterol-dependent pathway, the unique equine estrogens arise from a separate route. oup.comnih.gov This dual-pathway system is a distinctive feature of equine steroidogenesis. The biosynthesis of equilenin and its derivatives does not appear to involve the conversion of cholesterol, pointing to a fundamentally different set of initial precursors and enzymatic steps. herbex.tnnih.gov This alternative pathway is a key area of study in understanding the unique endocrinology of the pregnant mare. researchgate.net

The unconventional, cholesterol-independent pathway for ring B-unsaturated estrogens relies on specific C19 androgen precursors originating from the fetal gonads. nih.gov The equine feto-placental unit is crucial for this process, demonstrating a complete Δ7 steroidogenic pathway. researchgate.netnih.gov

Research has identified several key precursors and intermediates. Studies have shown that horse fetal gonadal tissue can convert substrates like 7-dehydrocholesterol (B119134) (7DHC) and 3β-hydroxy-5,7-pregnadien-20-one into 3β-hydroxy-5,7-androstadien-17-one, also known as 7-dehydro-DHEA. researchgate.netnih.gov This Δ7 androgen precursor is considered a critical starting point for the synthesis of B-ring unsaturated estrogens in the feto-placental unit. nih.gov

Further in vitro incubation studies using equine placental and chorionic villi preparations have elucidated subsequent steps. These studies demonstrated the conversion of specific deuterated precursors into the dihydro forms of both equilin and equilenin. nih.gov This confirms the metabolic potential of the placenta in forming these unique estrogens.

The conversion of these non-cholesterol precursors through a unique enzymatic cascade in the equine feto-placental unit ultimately leads to the formation of equilenin, which is then subject to further metabolism, including reduction to this compound and its 17β-isomer.

Biotransformation and Metabolic Fate of 17alpha Dihydroequilenin

Enzymatic Deconjugation Mechanisms of Sulfated Forms of 17alpha-Dihydroequilenin

Sulfated estrogens, such as this compound sulfate (B86663), are water-soluble and require deconjugation to become biologically active. cefic-lri.org This process is primarily carried out by sulfatase enzymes.

Aryl sulfatases are a class of enzymes that catalyze the hydrolysis of sulfate esters, playing a crucial role in the activation of sulfated steroids. nih.gov In the context of this compound, aryl sulfatases hydrolyze the sulfate group from this compound sulfate, converting it into its unconjugated, biologically active form. ahajournals.orgnih.gov This enzymatic action occurs in various tissues, allowing the activated estrogen to interact with estrogen receptors. ahajournals.orgnih.gov The deconjugation process is essential for the estrogenic effects of CEE components, as the unconjugated forms are more readily absorbed and can exert their physiological effects. nih.gov

In Vitro Metabolic Pathways and Enzyme Kinetics

The metabolism of this compound has been investigated in various in vitro systems, including human breast cancer cell lines, to elucidate its metabolic pathways. researchgate.net

A key metabolic pathway for this compound involves oxidoreductive transformations at the C-17 position. In human breast cancer cells (MCF-7 and MDA-MB-231), equilenin (B1671562) is reduced at the C-17 position to form 17beta-dihydroequilenin, with only minimal production of the 17alpha-dihydro isomer. researchgate.net This suggests a stereospecific reduction process favoring the formation of the 17beta-epimer. Both equilenin and its 17beta-dihydro metabolite can undergo further hydroxylation at the C-4 position. researchgate.net

In vitro studies with human breast cancer cells have identified several metabolites of equilenin, a related compound. These include 17beta-dihydroequilenin, 4-hydroxyequilenin (B1202715), and 4-methoxyequilenin. researchgate.net The formation of these metabolites indicates that hydroxylation and subsequent methylation are also important metabolic pathways. researchgate.net High-performance liquid chromatography (HPLC) with fluorescence detection is a method used for the determination of total (unconjugated and conjugated) this compound in plasma. sigmaaldrich.com

Oxidoreductive Transformations

Comparative Metabolism of this compound in Different Animal Models (e.g., Canine, Rodent, Non-Human Primate)

The metabolism of estrogens can vary significantly between different animal species. cefic-lri.org Studies have been conducted in various animal models, including rats, rabbits, and monkeys, to understand these differences. sigmaaldrich.commdpi.com

A study comparing the plasma levels of this compound in rats, rabbits, and rhesus monkeys after administration demonstrated species-specific differences. sigmaaldrich.com For instance, after intravenous administration, the clearance of 17beta-dihydroequilin (B196235) sulfate was found to be faster than that of equilin (B196234) sulfate in postmenopausal women. nih.gov Furthermore, in rats, the biliary excretion of certain glucuronidated metabolites suggests efficient hepatic clearance. tandfonline.com The urinary excretion of this compound has also been noted to be significant in some cases. researchgate.net Such species-specific variations in metabolic clearance and the resulting metabolite profiles are crucial for extrapolating data from animal models to humans. cefic-lri.org

Interactive Data Table: Key Metabolic Enzymes and Transformations

| Enzyme Class | Specific Enzyme | Substrate | Product | Significance |

| Hydrolase | Aryl Sulfatase | This compound Sulfate | This compound | Activation of the estrogen. ahajournals.orgnih.gov |

| Oxidoreductase | 17-Hydroxysteroid Dehydrogenase | Equilenin | 17beta-Dihydroequilenin | Formation of a more potent estrogen. researchgate.net |

| Transferase | Catechol-O-Methyltransferase | 4-Hydroxyequilenin | 4-Methoxyequilenin | Detoxification and modulation of activity. researchgate.net |

Formation of Polyhydroxy-Reduced Ring-B Unsaturated Estrogens

The biotransformation of this compound, a ring-B unsaturated estrogen, involves several metabolic pathways that increase its polarity and facilitate its excretion. These pathways primarily include reduction and hydroxylation, leading to the formation of various metabolites, including polyhydroxy-reduced derivatives. The metabolic fate of this compound is closely related to that of its parent compound, equilenin.

Research into the metabolism of equilenin in human breast cancer cell lines (MCF-7 and MDA-MB-231) has identified key transformation processes. nih.gov Equilenin undergoes reduction at the C-17 position, primarily forming the 17beta-dihydro isomer (17beta-dihydroequilenin), with only minimal generation of the 17alpha-dihydro isomer (this compound). nih.govebi.ac.uk

Subsequent to this reduction, both equilenin and its primary metabolite, 17beta-dihydroequilenin, are subjected to hydroxylation. ebi.ac.uk This process involves the addition of hydroxyl (-OH) groups to the steroid structure. A significant finding is that these ring-B unsaturated estrogens are hydroxylated predominantly at the C-4 position of the A-ring, a reaction catalyzed by cytochrome P450 enzymes, specifically CYP1A1 and CYP1B1. nih.govebi.ac.uk This leads to the formation of catechol metabolites such as 4-hydroxyequilenin and 4-hydroxy-17beta-dihydroequilenin. nih.gov Notably, 2-hydroxylation, a common pathway for endogenous estrogens like estradiol (B170435), was not observed for equilenin and its derivatives in these studies. nih.gov

Another major metabolic route for ring-B unsaturated estrogens is 16α-hydroxylation. nih.govebm-journal.org Studies have identified 16α-hydroxy-17β-dihydroequilenin as a major urinary metabolite. nih.govebm-journal.org This demonstrates that multiple hydroxylations can occur, leading to polyhydroxylated forms. While direct studies on this compound are limited, its structural similarity to equilenin and 17beta-dihydroequilenin strongly suggests it undergoes similar metabolic conversions, including 4- and 16α-hydroxylation, to form polyhydroxy-reduced metabolites.

The table below summarizes the key metabolic transformations of equilenin that lead to hydroxylated and reduced derivatives.

| Parent Compound | Metabolic Reaction | Position of Modification | Resulting Metabolite(s) |

|---|---|---|---|

| Equilenin | Reduction | C-17 | 17beta-Dihydroequilenin, this compound (minor) |

| Equilenin | Hydroxylation | C-4 | 4-Hydroxyequilenin |

| 17beta-Dihydroequilenin | Hydroxylation | C-4 | 4-Hydroxy-17beta-dihydroequilenin |

| Ring-B Unsaturated Estrogens (General) | Hydroxylation | C-16 (alpha) | 16alpha-Hydroxy-17beta-dihydroequilenin |

Molecular Interactions and Estrogen Receptor Binding Mechanisms

Binding Affinities and Selectivity for Estrogen Receptor Subtypes (ERα and ERβ)

The interaction of 17α-dihydroequilenin with estrogen receptors is characterized by its binding affinity, which is a measure of the strength of the interaction, and its selectivity for the two main estrogen receptor subtypes, ERα and ERβ. oup.comresearchgate.net These receptors are expressed in different tissues and can mediate distinct physiological effects. nih.gov

The relative binding affinity (RBA) of 17α-dihydroequilenin for estrogen receptors is typically determined through competitive binding assays, where its ability to displace a radiolabeled estrogen, such as [3H]17β-estradiol, from the receptor is measured. oup.com Studies comparing 17α-dihydroequilenin to classical estrogens like 17β-estradiol and estrone (B1671321) have consistently shown that it possesses a lower binding affinity for both ERα and ERβ. oup.comresearchgate.netnih.gov

One study found the order of relative binding affinity for endometrial cytosol receptors to be: 17β-dihydroequilin > 17β-estradiol > 17β-dihydroequilenin > estrone > equilin (B196234) > 17α-dihydroequilin > 17α-estradiol > 17α-dihydroequilenin > equilenin (B1671562). nih.gov Another study reported that the relative binding affinities of most ring B unsaturated estrogens, including 17α-dihydroequilenin, were 2- to 8-fold lower for both ERα and ERβ compared to 17β-estradiol. oup.comresearchgate.net Specifically, the RBA of 17α-dihydroequilenin for ERα has been reported as 20% and for ERβ as 49% relative to 17β-estradiol (RBA set to 100%). wikipedia.orgwikipedia.orgwikipedia.org

Table 1: Relative Binding Affinities (RBA) of 17α-Dihydroequilenin and Other Estrogens for ERα and ERβ

| Compound | RBA for ERα (%) | RBA for ERβ (%) |

|---|---|---|

| 17α-Dihydroequilenin | 20 | 49 |

| 17β-Estradiol | 100 | 100 |

| Estrone | 19 | 32 |

| 17β-Dihydroequilin | 113 | 108 |

Data sourced from multiple studies. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org

While having a generally lower affinity, 17α-dihydroequilenin exhibits a preferential binding for ERβ over ERα. oup.comresearchgate.net Some studies have indicated that certain ring B unsaturated estrogens, including 17α-dihydroequilenin, can have a two to four times greater affinity for ERβ than for ERα. oup.comoup.com This differential selectivity is an important characteristic, as the two receptor subtypes can mediate different, and sometimes opposing, biological effects. The preferential activation of ERβ may contribute to the unique pharmacological profile of 17α-dihydroequilenin. oup.com

Quantitative Analysis of Relative Binding Affinities Compared to Classical Estrogens

Structural Determinants of Ligand-Receptor Interaction

The specific molecular structure of 17α-dihydroequilenin dictates how it fits into the ligand-binding pocket of the estrogen receptors and the subsequent conformational changes it induces. nih.govrcsb.org

The orientation of the hydroxyl group at the 17-position of the steroid core is a critical determinant of estrogenic activity. researchgate.net In 17α-dihydroequilenin, the hydroxyl group is in the alpha (α) configuration. This is in contrast to the more potent 17β-estradiol, which has a beta (β) configuration. The 17β-hydroxyl group of estradiol (B170435) forms a crucial hydrogen bond with the histidine 524 (His524) residue in the ERα ligand-binding pocket, which is important for stabilizing the active conformation of the receptor. rcsb.orgrsc.org The 17α-hydroxyl group of 17α-dihydroequilenin is not positioned to form this key hydrogen bond with His524. nih.govrcsb.org This loss of a critical interaction point is a significant factor contributing to the reduced binding affinity and transcriptional activity of 17α-dihydroequilenin compared to its 17β-counterparts. nih.govrcsb.org

Impact of B-ring Unsaturation on Receptor Binding and Activity

Coactivator Recruitment and Coregulator Interaction Profiles

Upon ligand binding, the estrogen receptor undergoes a conformational change that creates a surface for interaction with coactivator or corepressor proteins. proteopedia.orgoup.com These coregulators are essential for mediating the transcriptional activity of the receptor. wikipedia.org The specific conformation induced by a ligand determines which coregulators are recruited, thus shaping the biological response. oup.com

Studies have shown that different estrogenic compounds, including components of conjugated equine estrogens like the derivatives of equilenin, can induce distinct patterns of cofactor peptide binding. oup.com Ligand binding to the receptor's ligand-binding domain (LBD) with different ligands results in varied patterns of cofactor peptide binding. oup.com For instance, 17α-dihydroequilenin, along with other estrogens like estrone and equilin, has been shown to act as a partial agonist in recruiting cofactor peptides to ERα when compared to the potent agonist 17β-estradiol. oup.comresearchgate.net This means that while it can initiate the recruitment of coactivators, the efficiency and the specific set of recruited proteins may differ from that of stronger estrogens, leading to a modified or attenuated biological response. oup.com The interaction with coactivator complexes often occurs through specific motifs, such as the LXXLL motif present in many coactivators. proteopedia.orgdrugbank.com

Analysis of Partial Agonism in Receptor-Cofactor Peptide Recruitment Assays

The interaction between an estrogenic compound and an estrogen receptor (ER) initiates a cascade of molecular events, central to which is the recruitment of co-regulatory proteins. The specific manner and efficiency of this recruitment dictate the downstream biological response. In the case of 17alpha-Dihydroequilenin, studies utilizing receptor-cofactor peptide recruitment assays have demonstrated that it functions as a partial agonist when compared to the primary endogenous estrogen, 17β-estradiol. nih.gov

In biochemical assays, this compound, along with other estrogenic components found in conjugated estrogens (CEs) such as Δ8,9-dehydroestrone and 17α-estradiol, displays partial agonism in its ability to recruit cofactor peptides to the estrogen receptor alpha (ERα). nih.govresearchgate.net This means that while it can initiate the recruitment process, its effectiveness is significantly lower than that of 17β-estradiol. researchgate.net For instance, while most estrogens are quite effective at inducing the interaction between ERα and the steroid receptor coactivator-1 (SRC-1), other estrogens show markedly less efficacy in recruiting other essential cofactors. researchgate.net

Research comparing various estrogenic components has shown that compounds like estrone and equilin are substantially less efficacious—by as much as 80%—than 17β-estradiol in mediating the interaction of the ERα ligand-binding domain (LBD) with cofactor peptides such as CBP I, p300 I, and MNAR II. researchgate.net Similar patterns of partial agonism are observed for this compound, highlighting a common characteristic among many components of conjugated estrogens. nih.govresearchgate.net This differential recruitment profile underscores the concept that not all estrogens elicit the same level of receptor activation, with this compound acting as a modulator with a lower efficacy ceiling than 17β-estradiol.

Table 1: Comparative Efficacy of Estrogen Components in Cofactor Peptide Recruitment to ERα This table is generated based on findings that various conjugated estrogen components act as partial agonists compared to 17β-estradiol.

| Compound | Relative Efficacy vs. 17β-estradiol | Recruited Cofactor Peptides |

| This compound | Partial Agonist / Less Efficacious | SRC-1, DRIP 205, CBP, p300, MNAR nih.govresearchgate.net |

| 17β-estradiol | Full Agonist (Reference) | SRC-1, DRIP 205, CBP, p300, MNAR nih.govresearchgate.net |

| Estrone | Partial Agonist / Less Efficacious | SRC-1, DRIP 205, CBP, p300, MNAR researchgate.net |

| Equilin | Partial Agonist / Less Efficacious | SRC-1, DRIP 205, CBP, p300, MNAR researchgate.netresearchgate.net |

| Δ8,9-dehydroestrone | Partial Agonist / Less Efficacious | SRC-1, DRIP 205, CBP, p300, MNAR nih.govresearchgate.net |

Ligand-Dependent Conformational Changes of Estrogen Receptors

The binding of a ligand to the ligand-binding domain (LBD) of an estrogen receptor is not a simple lock-and-key interaction; it is a dynamic process that induces specific conformational changes in the receptor protein. drugbank.comoup.com These structural alterations are critical as they create the surface that is recognized by and interacts with coactivator or corepressor proteins. oup.comproteopedia.org The specific conformation adopted by the ER is highly dependent on the chemical structure of the bound ligand, leading to a unique transcriptional response for each compound. oup.comphysiology.org

For this compound and related equine estrogens, structural differences compared to 17β-estradiol result in altered interactions with the ERα and ERβ. oup.comproteopedia.org Crystallographic studies on an analog, 17β-methyl-17α-dihydroequilenin, complexed with the ERα LBD, have provided insights into these structural distinctions. proteopedia.org The analysis suggests that several factors contribute to the distinct conformational state and the consequently reduced potency of these estrogens on ERα. These factors include:

Decreased ligand flexibility: The rigid, unsaturated B-ring common to equine estrogens like equilenin restricts the molecule's ability to adapt optimally within the binding pocket. proteopedia.org

Decreased ligand hydrophobicity: Changes in the steroid's core structure can alter its hydrophobic character, affecting key interactions within the nonpolar LBD. proteopedia.org

Loss of a key hydrogen bond: A crucial hydrogen bond typically formed between the 17-hydroxyl group of the ligand and the amino acid Histidine 524 (His524) in the ERα LBD is lost. proteopedia.org

This loss of a critical interaction point and the altered positioning of the ligand within the binding pocket result in a receptor conformation that is different from the one induced by 17β-estradiol. proteopedia.org This unique, ligand-specific conformation directly influences the subsequent recruitment of co-regulatory proteins, providing a structural basis for the partial agonism observed in functional assays. oup.comproteopedia.org Each ligand essentially "sculpts" a unique surface on the receptor, which in turn determines the profile of cellular cofactors that can bind to it, ultimately defining the compound's specific biological activity. physiology.org

Table 2: Structural Factors Influencing ERα Conformation by Estrogenic Ligands This table is generated based on structural analyses comparing the binding of 17β-estradiol and equine estrogen analogs to the estrogen receptor alpha.

| Structural Feature | 17β-estradiol | This compound (and related compounds) | Consequence for ERα Conformation |

| Ligand Flexibility | High | Decreased due to unsaturated B-ring proteopedia.org | Sub-optimal fit in the binding pocket |

| Hydrophobicity | High | Decreased proteopedia.org | Altered interactions within the LBD |

| Hydrogen Bonding | Forms H-bond between 17β-OH and His524 proteopedia.org | Loss of H-bond between 17α-OH and His524 proteopedia.org | Destabilizes ligand-receptor complex |

| Overall Conformation | "Active" conformation, optimal for coactivator recruitment | A distinct conformation, less efficient for coactivator recruitment oup.comproteopedia.org | Leads to partial agonism |

Cellular and Biochemical Mechanisms of Action of 17alpha Dihydroequilenin

Neuroprotective Effects in Neuronal Cell Models

17alpha-Dihydroequilenin has shown promise as a neuroprotective agent in various studies. Its effects have been observed in the modulation of neuronal structure, protection against excitotoxicity, and influence on cellular metabolism.

Modulation of Dendritic Spine Density in Ovariectomized Rodent Models

Studies have shown that this compound can influence the structural plasticity of neurons. In ovariectomized rats, treatment with this compound has been found to be as effective as estradiol (B170435) in increasing the dendritic spine density of pyramidal cells in the CA1 region of the hippocampus. capes.gov.brnih.gov Dendritic spines are crucial for synaptic transmission and are implicated in learning and memory. The ability of this compound to enhance their density suggests a potential role in maintaining or improving cognitive function. capes.gov.brnih.gov

Table 1: Effect of this compound on Dendritic Spine Density

| Treatment Group | Relative Dendritic Spine Density | Reference |

|---|---|---|

| Control (Ovariectomized) | Baseline | capes.gov.brnih.gov |

| This compound | Increased | capes.gov.brnih.gov |

| Estradiol | Increased | capes.gov.brnih.gov |

Protection Against Excitotoxic Glutamate-Induced Neuronal Damage

Research indicates that this compound is among several estrogens that can protect neurons from damage induced by glutamate (B1630785) excitotoxicity. nih.govnih.govresearchgate.net In cultured neuronal cells, including HT22 and PC12 cell lines, this compound demonstrated a dose-dependent neuroprotective effect against glutamate-induced cell death. researchgate.net This protective action was observed through the reduction of lactate (B86563) dehydrogenase (LDH) release, an indicator of cell membrane damage. nih.gov The order of neuroprotective potency against glutamate toxicity in PC12 cells placed this compound higher than classic estrogens like 17beta-estradiol. researchgate.net

Table 2: Neuroprotective Efficacy of Various Estrogens Against Glutamate-Induced Damage

| Estrogen Compound | Neuroprotective Effect (LDH Assay) | Reference |

|---|---|---|

| This compound | Significant Protection | nih.govnih.govresearchgate.net |

| 17beta-Dihydroequilenin | Significant Protection | nih.govnih.gov |

| Equilin (B196234) | Significant Protection | nih.govnih.gov |

| Equilenin (B1671562) | Significant Protection | nih.govnih.gov |

| 17beta-Estradiol | Significant Protection | nih.govnih.govresearchgate.net |

Effects on Intracellular ATP Levels and Metabolic Activity in Neurons

While this compound shows clear protective effects against neuronal membrane damage, its impact on cellular metabolism under stress is less pronounced. nih.gov Studies have indicated that, unlike some other estrogens, this compound was not effective in protecting against the decline in intracellular ATP levels induced by β-amyloid exposure in basal forebrain neurons. nih.govoup.com Similarly, it did not prevent the glutamate-induced decrease in metabolic activity in these neurons. nih.gov

Anti-Inflammatory Actions in Endothelial Cell Systems

Beyond its neuroprotective role, this compound exhibits anti-inflammatory properties in the vascular endothelium, a key site for the initiation and progression of atherosclerosis.

Inhibition of Inflammatory Mediator Expression (e.g., IL-6, IL-8, MCP-1)

In human endothelial cells stimulated with the pro-inflammatory cytokine interleukin-1alpha (IL-1α), this compound has been shown to inhibit the expression of several key inflammatory mediators. nih.govresearchgate.netthieme-connect.com Specifically, at a concentration of 10 µM, it demonstrated an anti-inflammatory effect similar to that of 17beta-dihydroequilenin and delta-8,9-dehydroestrone, reducing the upregulation of Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Monocyte Chemoattractant Protein-1 (MCP-1). nih.govresearchgate.netthieme-connect.com These molecules are crucial for recruiting immune cells to sites of inflammation.

Table 3: Effect of Estrogens on Inflammatory Mediator Expression in Endothelial Cells

| Compound (Concentration) | Effect on IL-1α-induced IL-6, IL-8, MCP-1 Upregulation | Reference |

|---|---|---|

| 17beta-Dihydroequilenin (1 µM) | Reduced to near control levels | nih.govthieme-connect.com |

| 17beta-Estradiol (1 µM) | Reduced to near control levels | nih.govthieme-connect.com |

| This compound (10 µM) | Similar anti-inflammatory effect | nih.govresearchgate.netthieme-connect.com |

| delta-8,9-Dehydroestrone (10 µM) | Similar anti-inflammatory effect | nih.govresearchgate.netthieme-connect.com |

| Estrone (B1671321) | No effect | nih.govresearchgate.net |

Crosstalk with NF-κB Signaling Pathway

The anti-inflammatory actions of some estrogens are linked to their ability to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. ahajournals.org While direct evidence for this compound's interaction with NF-κB is part of a broader understanding of estrogen receptor activity, studies on related compounds like 17beta-dihydroequilenin show inhibition of the translocation of the p50 and p65 subunits of NF-κB to the nucleus. nih.govthieme-connect.com This action is reversed by an estrogen receptor antagonist, indicating a receptor-mediated mechanism. nih.gov This suggests that the anti-inflammatory effects of these estrogens, likely including this compound, are at least in part mediated through the modulation of the NF-κB pathway. proteopedia.org

Antioxidant Properties and Inhibition of Lipoprotein Oxidation

This compound, a component of conjugated equine estrogens, demonstrates significant antioxidant capabilities, particularly in the inhibition of lipoprotein oxidation, a key process in the development of atherosclerosis. Research indicates that various equine estrogens, including this compound, protect both low-density lipoprotein (LDL) and high-density lipoprotein (HDL) from oxidative damage in a dose-dependent manner. nih.govresearchgate.netnih.gov

Studies comparing different estrogens have found that the unique ring B unsaturated estrogens, such as equilenin, 17β-dihydroequilenin, and this compound, are among the most potent inhibitors of HDL oxidation. nih.govnih.gov Their antioxidant activity is reported to be two to four times greater than that of 17β-estradiol. researchgate.netnih.gov This enhanced potency is likely due to the additional double bonds in the B ring of their molecular structure, which may increase their ability to scavenge free radicals. nih.gov

In vitro studies have quantified the antioxidant potency of these compounds. To double the lag time (a measure of oxidation resistance) of LDL from a baseline of 57 minutes, 0.9 nanomoles of 17alpha-dihydroequilin were required. researchgate.net In comparison, the most potent inhibitors, 17β-dihydroequilenin and this compound, required only 0.47 nanomoles to achieve the same effect. researchgate.net Furthermore, HDL itself can delay LDL oxidation, and this protective effect is enhanced by the presence of estrogens like equilenin. nih.govnih.gov

In Vitro Antioxidant Potency of Various Estrogens

This table shows the amount of each compound required to double the oxidation lag time of Low-Density Lipoprotein (LDL), based on a control lag time of 57 ± 2 minutes.

| Compound | Nanomoles (nmol) Required to Double Lag Time |

|---|---|

| This compound | 0.47 |

| 17β-Dihydroequilenin | 0.47 |

| Δ-Estrone | 0.47 |

| Δ-17β-Estradiol | 0.6 - 0.7 |

| Equilenin | 0.6 - 0.7 |

| 17alpha-Dihydroequilin | 0.9 |

| 17β-Dihydroequilin | 0.9 |

| Equilin | 1.3 |

| Estrone | 1.3 |

| 17α-Estradiol | 1.3 |

| 17β-Estradiol | 1.3 |

Effects on Cardiovascular Parameters in Animal Models

Animal studies suggest a potential role for estrogens in modulating vascular function. In atherosclerotic male rhesus monkeys, this compound sulfate (B86663) has been shown to improve coronary artery vascular reactivity. ahajournals.org Endothelial dysfunction, characterized by abnormal vasoconstrictor responses, has been observed in ovariectomized monkeys fed an atherogenic diet. ahajournals.org While studies have shown that 17β-estradiol can restore normal vasodilator responses, the specific effects of this compound on preventing endothelium-dependent vasoconstriction require further detailed investigation. ahajournals.orgahajournals.org The mechanism is believed to involve the synthesis and release of endothelium-derived relaxing factors like nitric oxide. ahajournals.org

The impact of this compound on plasma lipoproteins has been investigated in animal models, yielding results that highlight its complex cardiovascular effects. In a study involving cholesterol-fed rabbits, administration of 17alpha-dihydroequilin sulfate (DHES) did not significantly alter plasma concentrations of total cholesterol, β-VLDL, or HDL cholesterol compared to control groups. ahajournals.orgnih.govahajournals.org However, LDL cholesterol levels were noted to be significantly higher in the estrogen-treated groups. ahajournals.orgnih.govahajournals.org Despite this increase in LDL, the compound still exerted a potent anti-atherosclerotic effect. ahajournals.orgnih.govahajournals.org This suggests that the beneficial cardiovascular effects of this compound may occur independently of major changes in the concentrations of lipoproteins like Apolipoprotein A-1, the main protein component of HDL. The protective action is thought to be exerted directly at the level of the arterial wall. nih.gov

This compound has demonstrated a significant ability to reduce the development of atherosclerosis in animal models. In studies using ovariectomized, cholesterol-fed rabbits, oral administration of 17alpha-dihydroequilin sulfate (DHES) markedly reduced the formation of atherosclerotic plaques in the aorta. ahajournals.orgnih.govahajournals.org

The reduction in atherosclerosis was substantial, with a 35% decrease in the aortic arch and a 75% to 80% decrease in the thoracic and abdominal aorta. ahajournals.orgnih.govahajournals.org This protective effect was observed across a wide range of plasma cholesterol concentrations (400 to 1400 mg/dL) and was found to be independent of the lipoprotein profile. ahajournals.orgnih.govahajournals.org Another study confirmed these anti-atherosclerotic properties, noting a significant reduction in the arterial surface area covered by lesions (from 62% in the control group to 29% in the test group) and a decrease in aortic cholesterol concentration. google.com Specifically, in the thoracic aorta, the compound reduced the lesion area by 77% and the cholesteryl ester content by 70%. google.com These findings strongly suggest that this compound exerts a direct beneficial effect on the arterial wall, mitigating the development of atherosclerosis. nih.gov

Effect of 17alpha-Dihydroequilin Sulfate on Aortic Atherosclerosis in Cholesterol-Fed Rabbits

This table summarizes the percentage reduction in atherosclerotic lesion area in different sections of the aorta following treatment.

| Aortic Section | Percentage Reduction in Atherosclerosis | Reference |

|---|---|---|

| Aortic Arch | 35% | ahajournals.org, nih.gov |

| Thoracic Aorta | 75% - 80% | ahajournals.org, nih.gov |

| Abdominal Aorta | 75% - 80% | ahajournals.org, nih.gov |

| Thoracic Aorta (Lesion Area) | 77% | google.com |

Modulation of Plasma Apolipoprotein A-1 Concentrations

Lack of Uterotrophic and Mammary Gland Proliferative Effects in Animal Models

A distinguishing characteristic of this compound is its apparent lack of significant estrogenic effects on reproductive tissues, such as the uterus and mammary glands, in animal models. Studies in rhesus macaques aimed to determine the effects of this compound on reproductive organs and mammary gland proliferation. researchgate.net Research comparing the effects of various estrogens on human breast cancer cells in vitro has been conducted to understand their proliferative potential. researchgate.net While estrogens like 17β-estradiol are known to stimulate proliferation in normal and neoplastic breast epithelium, leading to changes characteristic of cancer, the specific impact of this compound in these models is a key area of investigation. nih.gov The lack of uterotrophic and mammary proliferative effects is a significant feature, suggesting it may offer cardiovascular benefits without the associated risks of stimulating hormone-sensitive tissues.

Comparative Biochemical and Pharmacological Studies

Comparison with Other Ring B Unsaturated Estrogens (e.g., Equilin (B196234), Equilenin (B1671562), 17beta-Dihydroequilin (B196235), 17beta-Dihydroequilenin)

The unique structural feature of 17alpha-Dihydroequilenin, characterized by the unsaturation in ring B of the steroid nucleus, places it within a specific class of equine estrogens. wikipedia.org Its biochemical and pharmacological properties are often evaluated in comparison to other members of this family, such as Equilin, Equilenin, and their corresponding 17β-reduced metabolites, 17beta-Dihydroequilin and 17beta-Dihydroequilenin. oup.comnih.govresearchgate.net These comparisons reveal significant differences in how these closely related molecules interact with estrogen receptors (ERs) and elicit biological responses.

Research has demonstrated that this compound and other ring B unsaturated estrogens interact with both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) with varying affinities. oup.comresearchgate.net Generally, the relative binding affinities (RBAs) of most ring B unsaturated estrogens for both ER subtypes are lower than that of 17beta-Estradiol. oup.comresearchgate.net

Specifically for this compound, its affinity for ERα and ERβ is modest compared to its 17β counterparts. iiab.me For instance, one study calculated the RBA of this compound for ERα as 20% and for ERβ as 49%, relative to 17beta-Estradiol (set at 100%). iiab.me In contrast, its epimer, 17beta-Dihydroequilenin, showed significantly higher affinities of 68% for ERα and 90% for ERβ. iiab.me Similarly, 17beta-Dihydroequilin is a potent estrogen with high binding affinity for both receptors, often comparable to or even exceeding that of 17beta-Estradiol in some assays. nih.govwikipedia.org Equilin and Equilenin also demonstrate varied binding profiles, often showing a preference for ERβ over ERα. oup.comoup.com

Functionally, these differences in binding translate to a wide spectrum of estrogenic activity. In a rat uterotropic assay, all nine classic and ring B unsaturated estrogens, including this compound, were found to be uterotropic, indicating in vivo estrogenic activity. nih.gov However, their potencies vary greatly. nih.gov this compound generally exhibits low estrogenic activity. taylorandfrancis.com Its relative potency in the uterus has been reported as 1.3%, whereas 17beta-Dihydroequilin showed a potency of 200% (relative to a standard). iiab.me In studies on neuronal cells, this compound was found to be neuroprotective against glutamate-induced cell death, though it was less potent than other equine estrogens like 17beta-dihydroequilenin and Delta(8)-estrone. researchgate.net

| Compound | RBA for ERα (%) | RBA for ERβ (%) | Relative Potency in Uterus (%) |

|---|---|---|---|

| This compound | 20 | 49 | 1.3 |

| Equilin | 13 | 49 | 80 |

| Equilenin | 15 | 20-29 | 11.4 |

| 17beta-Dihydroequilin | 113 | 108 | 200 |

| 17beta-Dihydroequilenin | 68 | 90 | 9.4 |

| 17beta-Estradiol (Reference) | 100 | 100 | - |

A noteworthy phenomenon observed with ring B unsaturated estrogens is the frequent disconnect between their binding affinity for estrogen receptors and their subsequent transcriptional activity. oup.comoup.com Studies using HepG2 cells transfected with ERα or ERβ have shown that, with the exception of 17beta-Estradiol, no direct correlation exists between the RBA of these estrogens and their functional, transcriptional output. oup.comoup.com

Differences in Receptor Binding Affinities and Functional Activities

Comparison with Classical Estrogens (e.g., Estrone (B1671321), 17beta-Estradiol, 17alpha-Estradiol)

The pharmacological profile of this compound is also defined by its comparison with classical, human-predominant estrogens like Estrone, 17beta-Estradiol, and 17alpha-Estradiol. These comparisons highlight significant differences in potency and cellular effects.

This compound is consistently shown to be a much weaker estrogen than 17beta-Estradiol, the most potent endogenous human estrogen. iiab.menih.gov In a comparative study using the MCF-7 human breast cancer cell line, 17beta-Estradiol was the most potent proliferator, followed by Equilin, and then 17alpha-Dihydroequilin, which had a slightly lower proliferative activity. nih.gov Another study reported the relative uterine potency of this compound to be extremely low (1.3%) compared to the standard. iiab.me Similarly, its activity in the vagina is minimal, with a reported relative potency of just 0.018%. iiab.me

This contrasts sharply with 17beta-Estradiol, which serves as the benchmark for 100% potency in many assays. iiab.me Even 17alpha-Estradiol, the C17 epimer of 17beta-Estradiol and an analogue of this compound, generally shows higher activity than this compound in some models, though it is still much weaker than 17beta-Estradiol. nih.goviiab.me For instance, the relative binding affinity of 17alpha-Estradiol for ERα is about 19-22%, which is comparable to that of this compound (20%), but their functional potencies can differ. iiab.meoup.com

These differences in potency and receptor affinity profiles suggest the potential for tissue-selective effects. While 17beta-Estradiol acts as a full estrogen agonist in virtually all tissues, compounds like this compound, with their weaker activity and differential receptor affinities, may exert more nuanced effects. nih.gov For example, 17beta-Dihydroequilenin has been reported to have a selective estrogen receptor modulator (SERM)-like profile in monkeys, with beneficial effects on bone but without stimulating reproductive tissues. wikipedia.org While less studied, the weak estrogenicity of this compound suggests its effects could also be tissue-dependent.

| Compound | RBA for ERα (%) | RBA for ERβ (%) | Relative Potency in Vagina (%) | Relative Potency in Uterus (%) |

|---|---|---|---|---|

| This compound | 20 | 49 | 0.018 | 1.3 |

| 17beta-Estradiol | 100 | 100 | 100 | - |

| Estrone | 26 | 52 | 30 | 32 |

| 17alpha-Estradiol | 19 | 42 | 0.11 | 3.5 |

Beyond direct transcriptional activation via estrogen response elements (EREs), estrogens modulate a variety of cellular signaling pathways, and here too, this compound shows distinct effects compared to classical estrogens.

In human endothelial cells, this compound demonstrated anti-inflammatory effects, but at a much lower potency than 17beta-Estradiol. researchgate.netthieme-connect.com Both 17beta-Estradiol and 17beta-Dihydroequilenin could reduce the interleukin-1-alpha (IL-1α)-induced expression of inflammatory mediators (like IL-6 and IL-8) at a concentration of 1 µM. researchgate.netthieme-connect.com In contrast, this compound required a 10-fold higher concentration (10 µM) to achieve a similar anti-inflammatory effect, while Estrone had no effect. researchgate.netthieme-connect.com This effect is mediated through the estrogen receptor and involves inhibition of the NF-kappaB signaling pathway. researchgate.netthieme-connect.com

Furthermore, in the context of neuroprotection, this compound was found to be significantly effective in reducing neuronal plasma membrane damage induced by glutamate (B1630785) excitotoxicity. nih.govd-nb.info However, unlike 17beta-Estradiol, it was ineffective in protecting neurons against beta-amyloid-induced decline in intracellular ATP, indicating a differential engagement with specific neuroprotective pathways. d-nb.info Studies on endothelial nitric oxide synthase (eNOS), a key enzyme for vascular health, found that equine estrogens, including this compound, were markedly less effective at increasing eNOS transcription and activity compared to 17beta-Estradiol and Estrone. ahajournals.org

Contrasting Estrogenic Potency and Tissue-Selective Effects in Research Models

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-activity relationship (SAR) studies help elucidate which molecular features are critical for a compound's biological activity. For this compound, key structural elements influencing its activity include the orientation of the hydroxyl group at C17 and the unsaturation in ring B.

The difference between the 17α- and 17β-hydroxyl epimers is a critical determinant of estrogenic activity. nih.govoup.com The 17β-hydroxyl configuration, as seen in 17beta-Estradiol and 17beta-Dihydroequilenin, is generally crucial for strong binding to estrogen receptors and high estrogenic potency. nih.gov The 17α-configuration, as in this compound, typically results in a much lower binding affinity and reduced biological activity. nih.govoup.com For example, 17alpha-Estradiol has a significantly lower binding affinity for ERβ compared to 17beta-Estradiol. oup.com

Modification of the this compound structure provides further insight. The synthetic analogue 17β-Methyl-17α-dihydroequilenin, where a methyl group is added at the C17β position, retains the 17α-hydroxyl group. wikipedia.org This compound has respective RBAs of about 8.1% for ERα and 16% for ERβ compared to estradiol (B170435) and acts as a full ERα agonist, but it is far less potent than estradiol. wikipedia.org This indicates that while modifications at C17 are tolerated, the 17α-OH orientation remains a primary reason for the compound's lower potency. wikipedia.org The unsaturation in ring B (at C6 and C8) also distinguishes it from classical estrogens and contributes to its unique receptor interaction profile, including its preferential binding to ERβ over ERα (RBA of 49% vs 20%). iiab.me

Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Separation and Detection

Chromatography is a fundamental tool for the separation of 17α-dihydroequilenin from other closely related estrogenic compounds. The choice of chromatographic method and detector is dictated by the sample matrix, the required sensitivity, and the purpose of the analysis.

High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector is a highly sensitive and specific method for the determination of 17α-dihydroequilenin, particularly in biological fluids. nih.gov This technique leverages the native fluorescence of the phenolic ring structure of estrogens.

A validated HPLC method for quantifying total (unconjugated and conjugated) 17α-dihydroequilenin in plasma involves several key steps. nih.gov Sample preparation typically begins with enzymatic hydrolysis to release the free steroid from its sulfate (B86663) and glucuronide conjugates. nih.govahajournals.org This is followed by solvent extraction to isolate the steroids from the plasma matrix. An internal standard, such as 14β-equilenin, is added to ensure accuracy and correct for any losses during sample processing. nih.gov

The extracted and prepared sample is then injected into the HPLC system. Separation is commonly achieved on a reversed-phase column. nih.gov The mobile phase composition is optimized to achieve good resolution between 17α-dihydroequilenin and other estrogens. nih.gov Fluorimetric detection is set at specific excitation and emission wavelengths to maximize the signal for 17α-dihydroequilenin while minimizing interference from other compounds. nih.gov For instance, an excitation wavelength of 210 nm and an emission wavelength of 370 nm have been successfully used. nih.gov

This method has demonstrated good linearity, specificity, accuracy, and reproducibility in various animal models, making it suitable for pharmacokinetic studies. nih.gov

Table 1: HPLC-Fluorimetric Detection Parameters for 17α-Dihydroequilenin in Plasma nih.gov

| Parameter | Value |

|---|---|

| Column | C6, 5-microns reversed-phase |

| Mobile Phase | Not specified in abstract |

| Detection | Fluorescence |

| Excitation Wavelength | 210 nm |

| Emission Wavelength | 370 nm |

| Internal Standard | 14β-equilenin |

| Linear Range (Rat Plasma) | 2.5 to 100 ng/ml |

| Linear Range (Rabbit & Monkey Plasma) | 5 to 500 ng/ml |

| Reproducibility (CV%) | < 9.5% |

Gas Chromatography with a Flame-Ionization Detector (GC-FID) is another established technique for the analysis of steroids, including 17α-dihydroequilenin. ingentaconnect.comnih.gov Due to the low volatility of estrogens, a derivatization step is necessary to convert them into more volatile compounds suitable for GC analysis. eiu.edu

The common procedure involves hydrolyzing conjugated estrogens, if necessary, followed by derivatization. ingentaconnect.com Trimethylsilyl (B98337) (TMS) derivatives are frequently prepared using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). ingentaconnect.comeiu.edu This process replaces the active hydrogens on the hydroxyl groups with TMS groups, thereby increasing the volatility of the analyte. eiu.edu

The derivatized sample is then introduced into the gas chromatograph. Separation is achieved on a capillary column, often with a bonded phase like Rtx®-225 or OV-225. ingentaconnect.com The oven temperature is programmed to ramp up, allowing for the sequential elution of different estrogen derivatives based on their boiling points and interaction with the stationary phase. ingentaconnect.comnih.gov The Flame-Ionization Detector responds to the carbon-containing compounds as they elute from the column, generating a signal proportional to the amount of analyte present. eiu.edu

GC-FID methods have been developed to separate and determine several estrogens simultaneously, including 17α-dihydroequilenin, and have shown good linearity and recovery. ingentaconnect.com

Table 2: GC-FID Conditions for the Analysis of Estrogen Derivatives ingentaconnect.com

| Parameter | Value |

|---|---|

| Derivatization Agent | Bis(trimethylsilyl) trifluoroacetamide (B147638) (BSTFA) with 1% TMCS |

| Column | 0.25 mm × 15 m fused-silica capillary (Rtx®-225 or OV-225) |

| Detector | Flame-Ionization Detector (FID) |

| Temperature Program | Initial 205°C for 10 min, then ramp to 230°C at 2°C/min |

| Internal Standard | 3-O-methylestrone |

| Linear Range (17α-dihydroequilenin) | 20-170 µg/mL |

| Average Recovery | 100.2% |

High-Performance Liquid Chromatography (HPLC) with Fluorimetric Detection

Spectrometric Approaches in Research Applications

Spectrometric techniques are indispensable for the structural elucidation and confirmation of 17α-dihydroequilenin. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the molecule's mass, fragmentation pattern, and atomic connectivity.

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a powerful tool for both identification and quantification. nih.govgoogle.comgoogle.com In GC-MS, the mass spectrometer provides mass information for the peaks separated by the GC, offering a higher degree of certainty in identification compared to GC-FID alone. nih.gov High-resolution mass spectrometry (HRMS) offers even greater specificity and is used in sensitive environmental analyses for steroids. epa.gov Electrospray ionization (ESI) is a common ionization technique used in LC-MS for analyzing estrogens. ucsd.edu

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR), is critical for the definitive structural characterization of 17α-dihydroequilenin. google.com NMR allows for the assignment of signals to specific protons and carbons within the steroid's fused ring system, confirming the positions of the hydroxyl groups and the double bonds in the B-ring. This level of structural detail is essential for distinguishing between various isomers of dihydroequilin and other related estrogens.

Immunoassays and Receptor Binding Assays for Quantification in Biological Research

Immunoassays and receptor binding assays are highly sensitive methods used to quantify estrogens and assess their biological activity in research settings. nih.govresearchgate.net

Receptor binding assays measure the affinity of a compound for a specific receptor. nih.gov For 17α-dihydroequilenin, its ability to bind to estrogen receptors (ERs) is compared to that of other estrogens, such as 17β-estradiol. nih.gov These competitive binding assays typically use a radiolabeled estrogen and measure the concentration of the unlabeled test compound (e.g., 17α-dihydroequilenin) required to displace 50% of the radiolabeled ligand from the receptor (IC50 value). capes.gov.br Such studies have shown that 17α-dihydroequilenin binds to estrogen receptors from both human endometrium and rat uterus. nih.gov The relative binding affinity of 17α-dihydroequilenin is generally lower than that of 17β-estradiol and 17β-dihydroequilin but higher than that of equilenin (B1671562). nih.gov

Table 3: Relative Binding Affinities of Various Estrogens to Human Endometrial Cytosol Estrogen Receptors nih.gov

| Compound | Relative Binding Affinity Order |

|---|---|

| 17β-dihydroequilin | > |

| 17β-estradiol | > |

| 17β-dihydroequilenin | > |

| Estrone (B1671321) | > |

| Equilin (B196234) | > |

| 17α-dihydroequilin | > |

| 17α-estradiol | > |

| 17α-dihydroequilenin | > |

Immunoassays, such as radioimmunoassays (RIA) and enzyme-linked immunosorbent assays (ELISA), offer high throughput and sensitivity for quantifying specific estrogens in biological samples. researchgate.netgoogle.com These assays rely on the specific binding of an antibody to the target antigen (17α-dihydroequilenin). The development of such an assay requires the synthesis of a hapten, which is a small molecule (like 17α-dihydroequilin) that has been chemically modified to be able to elicit an immune response when attached to a larger carrier protein. google.com The resulting antibodies can then be used to develop a competitive immunoassay where the amount of unlabeled 17α-dihydroequilenin in a sample is inversely proportional to the signal generated by a labeled form of the estrogen.

Synthetic Methodologies and Derivatization for Academic Research

Laboratory Synthesis of 17alpha-Dihydroequilenin and its Analogues

The laboratory synthesis of this compound, a naturally occurring equine estrogen, can be approached through several strategic routes, primarily involving the stereoselective reduction of its precursor, equilenin (B1671562), or through multi-step total and semi-synthesis pathways from other steroid scaffolds. oncohemakey.comresearchgate.net

The most direct method involves the reduction of the 17-keto group of equilenin. The choice of reducing agent is critical for achieving the desired 17-alpha stereochemistry. While simple hydride reagents like sodium borohydride (B1222165) often lead to a mixture of 17α and 17β epimers, with the beta-epimer frequently predominating, specific reaction conditions or more sterically hindered reagents can be employed to favor the formation of the alpha-alcohol. nih.gov The enzymatic reduction of the 17-keto group represents a highly stereoselective alternative, utilizing enzymes such as 17β-hydroxysteroid dehydrogenases that can preferentially yield the 17α-alcohol depending on the specific enzyme and conditions used. oncohemakey.com

An alternative semi-synthetic approach begins with more readily available steroid precursors. For instance, a reported practical synthesis of 17α-dihydroequilin, a closely related analogue, starts from 19-hydroxyandrost-4-ene-3,17-dione. This pathway involves a key retro-aldol aromatization step to construct the characteristic B-ring unsaturation of the equilin (B196234) framework. Subsequent reduction of the 17-ketone would yield the target dihydro- derivatives. mdpi.com

The total synthesis of the parent compound, equilenin, was a landmark achievement in organic chemistry. The first total synthesis, accomplished by Bachmann and Wilds, started from 1,6-Cleve's acid and proceeded through an intermediate known as Butenand's ketone. mdpi.com This foundational route utilized a series of classic organic reactions, including the Claisen condensation, Reformatsky reaction, Arndt–Eistert reaction, and Dieckmann condensation to construct the tetracyclic steroid core. Once equilenin is obtained through total synthesis, the final step is the stereocontrolled reduction of the C17-ketone to afford this compound.

The synthesis of analogues of this compound is crucial for structure-activity relationship (SAR) studies. These modifications can be made at various positions on the steroid nucleus. For example, researchers have synthesized analogues with modifications on the A-ring and D-ring to evaluate their biological properties. researchgate.net

| Synthetic Route | Key Precursor | Key Reactions/Steps | Target |

| Semi-synthesis (Reduction) | Equilenin | Stereoselective reduction of 17-keto group | This compound |

| Semi-synthesis (Aromatization) | 19-Hydroxyandrost-4-ene-3,17-dione | Retro-aldol aromatization, Reduction | 17alpha-Dihydroequilin/equilenin |

| Total Synthesis | 1,6-Cleve's acid | Dieckmann condensation, Reformatsky reaction | Equilenin |

| Analogue Synthesis | Equilenin | A- and D-ring modifications | Modified Equilenin Analogues |

Preparation of Labeled Compounds for Metabolic Tracing and Receptor Studies

To investigate the pharmacokinetics, metabolism, and receptor binding dynamics of this compound, isotopically labeled versions of the molecule are indispensable tools for academic research. mdpi.com The introduction of isotopes such as tritium (B154650) (³H) or Carbon-14 (¹⁴C) allows for sensitive and specific tracking of the compound in complex biological systems. nih.gov

The primary strategy for preparing labeled this compound involves the synthesis of a labeled precursor, typically equilenin or equilin, followed by reduction to the desired 17α-alcohol. Tritium is a commonly used isotope due to its high specific activity, which is advantageous for receptor binding assays and autoradiography where the concentration of the target is low. mdpi.com

Methods have been developed to introduce tritium into the equilin steroid nucleus with high specific activity. researchgate.net One common technique is catalytic isotope exchange, where the steroid is treated with tritium gas (T₂) or tritiated water (T₂O) in the presence of a metal catalyst like palladium. This method often leads to labeling at specific positions, for example, tritiation of equilin has been shown to incorporate the label primarily into the B-ring at the C-6 position. researchgate.net

Once the radiolabeled precursor like [³H]-equilenin is synthesized and purified, it undergoes reduction at the 17-position. As with the unlabeled synthesis, achieving the correct 17α stereochemistry is paramount. This can be accomplished through careful selection of reducing agents or by using enzymatic methods known to produce the desired epimer. The final labeled this compound must be rigorously purified to remove any unlabeled material or byproducts, ensuring high radiochemical purity for subsequent biological studies. These labeled molecules have been instrumental in studies of estrogen metabolism and have been used to track the disposition of equine estrogens in vivo. researchgate.netiarc.fr

| Isotope | Labeling Method | Precursor | Application |

| Tritium (³H) | Catalytic Isotope Exchange | Equilin / Equilenin | Receptor binding assays, Autoradiography |

| Tritium (³H) | Tritide Reduction | Halogenated Equilenin Precursor | Pharmacokinetic (ADME) studies |

| Carbon-14 (¹⁴C) | Multi-step synthesis from ¹⁴C-labeled starting materials | Simple ¹⁴C-building blocks | Metabolic fate and excretion studies |

Derivatization Strategies for Enhanced Analytical Detection and Characterization

The analysis of this compound in biological or environmental samples often requires derivatization to enhance its detectability and improve its chromatographic properties. google.com Derivatization is a chemical modification process that converts the analyte into a product with more favorable characteristics for a given analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). mdpi.com

For GC-MS analysis, estrogens like this compound are not sufficiently volatile and exhibit poor peak shape due to the presence of polar hydroxyl groups. The standard approach is trimethylsilylation, which replaces the active hydrogens on the phenolic A-ring and the 17α-hydroxyl group with trimethylsilyl (B98337) (TMS) groups. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are commonly used. gcms.cz This process increases the volatility and thermal stability of the molecule, leading to sharp, symmetrical peaks and characteristic mass spectra suitable for quantification. gcms.czdntb.gov.ua

For HPLC analysis, particularly with fluorescence detection (HPLC-FLD), derivatization is employed to attach a fluorophore to the estrogen molecule, significantly increasing detection sensitivity. Since native fluorescence of some estrogens can be low, derivatization with a fluorescent tag is a common strategy. A widely used reagent is dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride), which reacts with the phenolic hydroxyl group of this compound. nih.govnih.gov The resulting dansylated derivative is highly fluorescent, allowing for detection at very low concentrations (picogram levels). nih.gov This method is particularly useful for quantifying estrogens in complex biological matrices like serum or urine after appropriate sample cleanup. nih.govmdpi.com

| Analytical Technique | Derivatization Reagent | Purpose | Resulting Derivative |

| GC-MS | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) +/- TMCS | Increase volatility and thermal stability, improve peak shape | Trimethylsilyl (TMS) ether |

| HPLC-FLD | Dansyl Chloride | Add a fluorescent tag for high-sensitivity detection | Dansyl-estrogen adduct |

| HPLC-UV | None (Direct Detection) | Analysis at higher concentrations | N/A |

| LC-MS/MS | None (Direct Detection) or various reagents | Enhance ionization efficiency for higher sensitivity | Varies depending on reagent |

Future Research Directions and Unexplored Avenues

Elucidating Novel Biological Activities Beyond Estrogen Receptor Interactions

A primary avenue for future research is the exploration of biological activities of 17alpha-dihydroequilenin that are independent of its interaction with classical estrogen receptors (ERα and ERβ). While its estrogenic properties are acknowledged, other equine estrogens have demonstrated a range of effects, including antioxidant activities. nih.gov For instance, equilenin (B1671562) and its dihydro-derivatives have been shown to be potent inhibitors of high-density lipoprotein (HDL) oxidation, with some being 2.5 to 4 times more potent than 17β-estradiol. nih.gov Investigating whether this compound shares these or possesses other unique antioxidant or neuroprotective properties is a critical next step.

Furthermore, research into the broader class of equine estrogens suggests potential roles in modulating lipid metabolism and cardiovascular health that may not be solely mediated by estrogen receptors. nih.govmdpi.com Systematic screening of this compound against a diverse panel of biological targets, including enzymes and other receptor systems, could reveal novel therapeutic applications.

Deeper Understanding of Non-Genomic Signaling Pathways

The classical mechanism of estrogen action involves the binding to nuclear estrogen receptors, which then act as transcription factors to regulate gene expression. However, estrogens are also known to elicit rapid, non-genomic effects through membrane-bound estrogen receptors (mERs) and other signaling cascades. wikipedia.org These pathways, including the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K/AKT) pathways, are triggered by interactions with receptor tyrosine kinases and can influence cellular processes independently of gene transcription. wikipedia.org

Future studies should aim to elucidate the role of this compound in activating these non-genomic signaling pathways. Investigating its binding affinity for and activation of mERs such as GPER (GPR30), ER-X, and Gq-mER will be crucial. wikipedia.org Understanding how this compound modulates these rapid signaling events could provide insights into its potential effects on tissues where these pathways are prominent, such as the nervous and cardiovascular systems.

Investigation of Downstream Molecular Targets and Gene Regulatory Networks

To fully comprehend the biological impact of this compound, it is essential to identify its downstream molecular targets and understand how it modulates gene regulatory networks. kyoto-u.ac.jppnnl.gov While it is known to interact with estrogen receptors, the specific profile of genes regulated by this compound, particularly in comparison to other estrogens, remains to be fully characterized.

Advanced transcriptomic and proteomic approaches can be employed to map the changes in gene and protein expression in various cell types upon treatment with this compound. This will help in constructing a comprehensive picture of the signaling cascades and biological processes it influences. ehime-u.ac.jp Furthermore, investigating its interaction with other transcription factors and co-regulators will provide a more nuanced understanding of its mechanism of action. nih.gov The complexity of gene networks, where multiple transcription factors can influence gene expression, necessitates a systems biology approach to unravel the specific role of this compound. kyoto-u.ac.jp

Development of Advanced Computational Models for Predicting Biological Activity

The development of sophisticated computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, can significantly accelerate the exploration of this compound's biological activities. uef.firesearchgate.net These models use the molecular structure of a compound to predict its biological effects, thereby reducing the need for extensive and time-consuming experimental testing. uef.finih.gov

Future research should focus on creating and validating QSAR models specifically for equine estrogens, including this compound. acs.org By inputting various molecular descriptors, these models can predict binding affinities for different receptors, potential metabolic pathways, and even off-target effects. researchgate.net Machine learning algorithms and deep learning-based approaches can further enhance the predictive power of these models, enabling the screening of virtual libraries of analogous compounds to identify those with desired therapeutic profiles. nih.govacs.org

Exploration of Stereoisomeric and Analogous Compounds with Unique Profiles

The stereochemistry of steroid hormones is a critical determinant of their biological activity. oncohemakey.com The orientation of hydroxyl groups, for instance, can drastically alter a molecule's binding affinity for its receptor and its subsequent biological effects. oncohemakey.com Future research should involve the synthesis and biological evaluation of stereoisomers of this compound to understand how subtle changes in its three-dimensional structure impact its function.

Additionally, the exploration of analogous compounds, created through targeted chemical modifications of the this compound scaffold, holds significant promise. researchgate.net By altering functional groups or modifying the steroid backbone, it may be possible to develop novel compounds with enhanced potency, selectivity for specific receptor subtypes, or entirely new biological activities. This approach could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. researchgate.net

Table of Potential Research Areas for this compound

| Research Area | Focus | Potential Outcome |

| Novel Biological Activities | Antioxidant and neuroprotective effects independent of ERs. | Identification of new therapeutic applications for oxidative stress-related diseases and neurodegeneration. nih.gov |

| Non-Genomic Signaling | Interaction with membrane estrogen receptors (mERs) and activation of MAPK/ERK and PI3K/AKT pathways. | Deeper understanding of rapid cellular responses to this compound. wikipedia.org |

| Molecular Targets | Identification of downstream genes and proteins regulated by this compound. | Mapping of its influence on cellular processes and gene regulatory networks. kyoto-u.ac.jppnnl.gov |

| Computational Modeling | Development of QSAR and machine learning models to predict biological activity. | Accelerated discovery of new analogs with desired therapeutic properties. uef.fiacs.org |

| Stereoisomers and Analogs | Synthesis and evaluation of stereoisomers and chemically modified analogs. | Development of novel compounds with unique and improved biological profiles. researchgate.net |

Q & A

Q. Table 1. Comparative Analytical Performance of this compound Assays

| Method | LOD (ng/mL) | LOQ (ng/mL) | Precision (% RSD) | Reference |

|---|---|---|---|---|

| HPLC-UV | 5.0 | 15.0 | 4.8 | |

| LC-MS/MS (ESI+) | 0.1 | 0.3 | 2.1 | |

| GC-MS (Derivatized) | 2.0 | 6.0 | 6.5 |

Q. Table 2. Key Pharmacokinetic Parameters in Rodent Models

| Species | Dose (mg/kg) | t₁/₂ (h) | Cmax (ng/mL) | AUC₀–24 (ng·h/mL) |

|---|---|---|---|---|

| Rat | 10 | 2.5 | 450 | 3200 |

| Mouse | 10 | 1.8 | 620 | 2800 |

Key Considerations for Researchers